molecular formula C14H19NO4S B7854566 Methyl 3-(cyclohexylsulfamoyl)benzoate

Methyl 3-(cyclohexylsulfamoyl)benzoate

Cat. No.: B7854566
M. Wt: 297.37 g/mol
InChI Key: KIKYPFITXIDLCK-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexylsulfamoyl)benzoate: is an organic compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol . This compound is characterized by the presence of a benzoate ester group, a cyclohexylsulfamoyl group, and a methyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclohexylsulfamoyl)benzoate typically involves the reaction of 3-aminobenzoic acid with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(cyclohexylsulfamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(cyclohexylsulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclohexylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-(cyclohexylsulfonyl)benzoate
  • Methyl 3-(cyclohexylthio)benzoate
  • Methyl 3-(cyclohexylamino)benzoate

Comparison: Methyl 3-(cyclohexylsulfamoyl)benzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs. The sulfonyl and thio derivatives have different reactivity and biological activities, while the amino derivative exhibits different pharmacological profiles .

Properties

IUPAC Name

methyl 3-(cyclohexylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-19-14(16)11-6-5-9-13(10-11)20(17,18)15-12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKYPFITXIDLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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